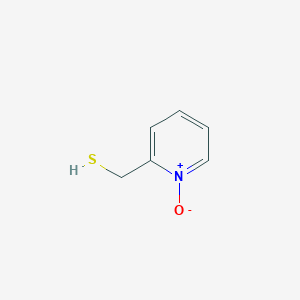

(1-Oxidopyridin-1-ium-2-yl)methanethiol

Description

(1-Oxidopyridin-1-ium-2-yl)methanethiol is a sulfur-containing heterocyclic compound characterized by a pyridinium oxide core and a thiol (-SH) functional group. Its structure combines aromaticity with redox-active and nucleophilic properties, making it relevant in coordination chemistry, catalysis, and pharmaceutical applications. The compound’s reactivity is influenced by the electron-withdrawing pyridinium oxide moiety and the thiol group’s ability to form disulfide bonds or coordinate with metal ions.

Properties

CAS No. |

150282-59-0 |

|---|---|

Molecular Formula |

C6H7NOS |

Molecular Weight |

141.19 g/mol |

IUPAC Name |

(1-oxidopyridin-1-ium-2-yl)methanethiol |

InChI |

InChI=1S/C6H7NOS/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 |

InChI Key |

PODQOUXRAPIHHY-UHFFFAOYSA-N |

SMILES |

C1=CC=[N+](C(=C1)CS)[O-] |

Canonical SMILES |

C1=CC=[N+](C(=C1)CS)[O-] |

Synonyms |

2-Pyridinemethanethiol,1-oxide(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A meaningful comparison would require analyzing compounds with analogous functional groups or structural motifs. For example:

Pyridine-2-thiol (Mercaptopyridine)

- Structure : Pyridine ring with a thiol group at the 2-position, lacking the N-oxide group.

- Reactivity : The absence of the N-oxide reduces electron withdrawal, leading to weaker acidity of the thiol group compared to (1-Oxidopyridin-1-ium-2-yl)methanethiol.

- Applications : Primarily used as a ligand in coordination chemistry .

2-(Methylsulfanyl)pyridine N-oxide

- Structure : Pyridinium oxide with a methylthio (-SMe) group instead of a thiol.

- Reactivity : The methylthio group is less nucleophilic, reducing its capacity for disulfide formation or metal chelation. This compound may exhibit greater stability under oxidative conditions.

2-Hydroxypyridine N-oxide

- Structure : Hydroxyl (-OH) group at the 2-position instead of thiol.

- Reactivity : The hydroxyl group participates in hydrogen bonding and metal coordination but lacks the redox versatility of thiols.

Hypothetical Data Table

| Compound | pKa (Thiol) | LogP | Metal Binding Affinity |

|---|---|---|---|

| This compound | ~5.2 | -0.3 | High (e.g., Fe³⁺, Cu²⁺) |

| Pyridine-2-thiol | ~8.1 | 1.2 | Moderate |

| 2-(Methylsulfanyl)pyridine N-oxide | N/A | 0.7 | Low |

Notes on Evidence Limitations

For authoritative comparisons, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on pyridinium N-oxide derivatives. Crystallographic tools like SHELXL or WinGX could aid in structural analysis if experimental data were available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.